3-(3-Aminooxetan-3-yl)propan-1-ol
Description
Significance of Four-Membered Heterocycles as Synthons
Four-membered heterocyclic compounds, such as oxetanes, are strained ring systems that have garnered considerable attention in organic and medicinal chemistry. nih.govnumberanalytics.com Their inherent ring strain makes them valuable as synthetic precursors for more complex molecules. nih.gov The inclusion of heteroatoms like oxygen within these rings imparts unique electronic and steric properties, influencing factors like metabolic stability and lipophilicity in drug design. nih.gov
Recent advancements have made these strained rings more accessible for a variety of applications. nih.gov The synthesis of four-membered heterocycles is a challenging yet rewarding field, with methods like cyclization reactions, ring-closing metathesis, and [2+2] cycloadditions being commonly employed. numberanalytics.com The development of new synthetic strategies continues to be an active area of research, driven by the increasing importance of these motifs in biologically active compounds. rsc.org
Overview of 3-(3-Aminooxetan-3-yl)propan-1-ol as a Key Synthetic Target
The compound this compound represents a specific and important example within the broader class of oxetane-containing molecules. Its structure, featuring a 3,3-disubstituted oxetane (B1205548) ring with both an amino and a propanol (B110389) substituent, makes it a valuable building block in medicinal chemistry. The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility. nih.govacs.org
The 3,3-disubstitution pattern is particularly noted for its stability. nih.gov The presence of both an amino and a hydroxyl group provides two points for further functionalization, allowing for its incorporation into a wide range of larger, more complex molecules. The synthesis of such polysubstituted four-membered heterocycles is a key area of interest in drug discovery. chemrxiv.org
Historical Context of Oxetane Chemistry Relevant to Amino Alcohol Derivatives
The journey of oxetanes from being considered synthetically intractable to becoming prized components in drug discovery has been transformative. nih.gov Early research was often hampered by the perceived instability of the oxetane ring. nih.gov However, pioneering studies, notably by Carreira and colleagues, demonstrated that the oxetane motif, particularly in a 3,3-disubstituted pattern, could serve as a stable and beneficial surrogate for other chemical groups. nih.govnih.gov
This led to an "oxetane rush" in the medicinal chemistry community. nih.gov The development of new synthetic methodologies has been crucial in this evolution, allowing for the efficient construction and derivatization of the oxetane core. acs.orgmagtech.com.cn For instance, methods for synthesizing oxetan-3-ones, which are key precursors to 3-aminooxetanes, have been significantly improved. nih.gov These advancements have solidified the role of oxetanes as important tools for fine-tuning the properties of drug candidates. nih.gov
| Property | Value |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| SMILES Code | OCCCC1(N)COC1 |
| CAS Number | 1823902-86-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminooxetan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(2-1-3-8)4-9-5-6/h8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSWTFSEVLHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3 Aminooxetan 3 Yl Propan 1 Ol and Analogues
Intramolecular Cyclization Strategies for Oxetane (B1205548) Ring Formation
The formation of the strained four-membered oxetane ring via intramolecular cyclization presents a synthetic challenge due to unfavorable kinetics compared to the formation of three, five, or six-membered rings. acs.org Consequently, these reactions often necessitate the use of strong bases and highly reactive leaving groups to achieve reasonable yields. acs.org
Williamson Etherification Protocols
The Williamson etherification is a cornerstone of ether synthesis and a frequently employed method for constructing the oxetane ring. acs.orgbyjus.comwikipedia.org This S\textsubscript{N}2 reaction involves the intramolecular displacement of a halide or other suitable leaving group by an alkoxide. byjus.comwikipedia.org
The success of this method is highly dependent on the substrate. acs.org For instance, the synthesis of various oxetanes has been achieved by treating a 1,3-diol with an Appel reaction to generate an iodo-alcohol intermediate, which then undergoes base-mediated cyclization. acs.org Stereocontrolled synthesis of 2,4-disubstituted oxetanes has also been reported starting from 1,3-diols. acs.org
| Reactant | Conditions | Product | Yield | Reference |
| 1,3-diol | 1. I₂, PPh₃, Imidazole; 2. NaH | 2-substituted oxetane | 78-82% | acs.org |
| 1,3-diol | TsCl, base | 2,4-disubstituted oxetane | Varies | acs.org |
| β-halo ketone | Chiral reducing agent, KOH | 2-aryl-substituted oxetane | High ee | acs.org |
Data sourced from a comprehensive review on oxetane synthesis. acs.org
A significant challenge in Williamson etherification for oxetane synthesis is the potential for side reactions, such as the Grob fragmentation of the halo-alkoxide intermediate, which leads to an aldehyde and an alkene. acs.org
Appel Reaction and Subsequent Base-Mediated Cyclization
The Appel reaction provides an effective method for converting alcohols into alkyl halides under mild conditions, making it a valuable tool in the multi-step synthesis of oxetanes. organic-chemistry.orgwikipedia.org In the context of oxetane formation, a 1,3-diol can be selectively halogenated at one of the hydroxyl groups using triphenylphosphine (B44618) and a tetrahalomethane. acs.org The resulting halo-alcohol is then treated with a base to induce intramolecular cyclization to form the oxetane ring.
A one-pot synthesis of oxetanes has been developed using this strategy, where the primary alcohol of a diol is converted to an iodide via an Appel reaction, followed by the addition of a base to facilitate the Williamson etherification. acs.org
| Starting Material | Reagents | Product | Yield | Reference |
| 1,3-Propanediol | 1. PPh₃, I₂; 2. Base | Oxetane | 82% | acs.org |
| Substituted 1,3-diol | 1. CBr₄, PPh₃; 2. Base | Substituted Oxetane | Varies | organic-chemistry.org |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Cyclization from Diol Precursors via Cyclic Carbonates
An alternative approach to oxetane synthesis from 1,3-diols involves the formation of a cyclic carbonate intermediate. This method has proven effective for the synthesis of 3,3-disubstituted oxetanes. acs.org The diol is first reacted with a carbonate source, such as phosgene (B1210022) or its equivalents, to form a six-membered cyclic carbonate. researchgate.netresearchgate.netrsc.org Subsequent manipulation of this intermediate can lead to the desired oxetane.
For example, a three-step route to 3-benzyloxetane was successfully developed using a cyclic carbonate intermediate where other cyclization strategies had failed. acs.org This approach offers a valuable alternative for synthesizing oxetanes that are challenging to obtain through direct cyclization methods. acs.org The synthesis of various cyclic carbonates from diols and CO₂ has also been explored, which could serve as precursors for oxetanes. rsc.orgscispace.comacs.org
| Diol Precursor | Reagents | Intermediate | Product | Reference |
| 1,3-Diol | Phosgene or equivalent | Cyclic Carbonate | 3-Substituted Oxetane | acs.orgresearchgate.net |
| Diol 57 | Not specified | Cyclic Carbonate 58 | 3-Benzyloxetane 59 | acs.org |
This table highlights the general strategy and a specific example from the literature.
Reductive Cyclization Approaches for Substituted Oxetanes
Reductive cyclization offers another pathway to substituted oxetanes. While less common than Williamson etherification, these methods provide unique synthetic disconnections. One such approach involves the reductive opening of oxetanes catalyzed by frustrated Lewis pairs, which can lead to unexpected aryl migrations. acs.org
More direct reductive cyclization methods for forming the oxetane ring itself are also being developed. These strategies often involve the reduction of a precursor molecule that is poised to cyclize upon reduction. For instance, the enantioselective reduction of β-halo ketones followed by base-promoted cyclization yields enantioenriched 2-aryl-substituted oxetanes. acs.org
| Precursor | Reagents | Product | Key Feature | Reference |
| β-Halo Ketone | Chiral Reducing Agent, Base | 2-Aryl-substituted Oxetane | Enantioselective | acs.org |
| Oxetane | Hydrosilane, B(C₆F₅)₃ | Reduced and Rearranged Product | Aryl Migration | acs.org |
This table showcases different types of reductive approaches related to oxetane synthesis.
Solid-Phase Synthesis Techniques for 3,3-Disubstituted Oxetanes
Solid-phase synthesis (SPS) has emerged as a powerful tool for the preparation of compound libraries and complex molecules, including those containing oxetane rings. nih.govresearchgate.net Methodologies have been developed for the solid-phase synthesis of oxetane-modified peptides, where oxetane-containing dipeptide building blocks are first synthesized in solution and then incorporated into peptide chains using conventional Fmoc SPPS. nih.gov This approach has been used to create derivatives of bioactive peptides like bradykinin (B550075) and enkephalins. nih.gov
The development of solid-phase synthesis techniques for 3,3-disubstituted oxetanes expands the accessibility of this important structural motif for applications in drug discovery and materials science. doi.org
| Synthesis Type | Key Feature | Application Example | Reference |
| Solid-Phase Peptide Synthesis | Incorporation of oxetane-containing dipeptides | Synthesis of oxetane-modified bradykinin and enkephalins | nih.gov |
| General Solid-Phase | Amenable to library synthesis | Generation of diverse 3,3-disubstituted oxetanes | doi.org |
This table summarizes the application of solid-phase synthesis to oxetane-containing molecules.
Intermolecular Approaches to Construct Oxetane Scaffolds with Amino Alcohol Functionality
While intramolecular cyclizations are common, intermolecular strategies provide alternative and powerful routes to oxetane scaffolds. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic example of an intermolecular approach to oxetanes. researchgate.netnih.govmdpi.com This reaction has been utilized in the synthesis of complex molecules, including oxetanocin. mdpi.com
More recently, ruthenium-catalyzed oxidative alkynylation of primary alcohols has been shown to produce ynones that can be further elaborated to form oxetane-bearing heterocycles. nih.gov This method allows for scaffold diversification, providing access to a range of oxetane-containing pyrazoles, isoxazoles, and pyrimidines. nih.gov Another innovative intermolecular approach involves a photoredox-catalyzed reaction between alcohols and vinyl sulfonium (B1226848) salts, which proceeds via a C-H functionalization/radical addition/cyclization cascade to form the oxetane ring. nih.govacs.orgresearchgate.net This method is notable for its mild conditions and tolerance of various functional groups. researchgate.net
| Reaction Type | Key Reactants | Key Features | Reference |
| Paternò-Büchi Reaction | Carbonyl, Alkene | Photochemical [2+2] cycloaddition | researchgate.netnih.govmdpi.com |
| Ruthenium-Catalyzed Oxidative Alkynylation | Primary Alcohol, Alkyne | Forms ynone intermediates for further functionalization | nih.gov |
| Photoredox Catalysis | Alcohol, Vinyl Sulfonium Salt | C-H functionalization/cyclization cascade | nih.govacs.orgresearchgate.net |
This table outlines key intermolecular strategies for the synthesis of oxetane-containing molecules.
Photochemical [2+2] Cycloaddition (Paternò–Büchi Reaction)
The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a fundamental method for the synthesis of oxetanes. This reaction proceeds via the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene in a stepwise manner, forming a diradical intermediate that subsequently cyclizes to the oxetane product.
Regio- and Stereoselectivity in Paternò–Büchi Adducts
The regioselectivity of the Paternò–Büchi reaction is a critical aspect, particularly in the synthesis of unsymmetrically substituted oxetanes. The reaction of an excited carbonyl compound with an alkene can, in principle, yield two regioisomers. The regiochemical outcome is primarily governed by the stability of the intermediate 1,4-diradical. For instance, the reaction of an aldehyde with an allylic alcohol would favor the formation of the more stable diradical, which influences the final oxetane structure.
Stereoselectivity in the Paternò–Büchi reaction is also a key consideration, as the formation of multiple stereocenters is often possible. The stereochemical outcome is influenced by a combination of steric and electronic factors in the transition state leading to the cyclization of the diradical intermediate. The facial selectivity of the alkene and the orientation of the substituents on the carbonyl compound play a crucial role in determining the final stereochemistry of the oxetane product.
Application with Electron-Rich Alkenes and Carbonyl Compounds
The Paternò–Büchi reaction is particularly effective when employing electron-rich alkenes, such as enol ethers or silyl (B83357) enol ethers. The increased nucleophilicity of these alkenes facilitates the addition to the excited carbonyl compound. For the synthesis of precursors to 3-(3-Aminooxetan-3-yl)propan-1-ol, a silyl enol ether derived from a protected amino ketone could be reacted with an appropriate aldehyde. The subsequent cyclization would yield a silyloxy-substituted oxetane, which can then be deprotected and further functionalized to the desired amino alcohol.
| Reactant 1 (Alkene) | Reactant 2 (Carbonyl) | Major Regioisomer |
| Allyl alcohol | Benzaldehyde | 2-Phenyl-3-(hydroxymethyl)oxetane |
| Silyl enol ether | Acetone | 2,2-Dimethyl-3-silyloxyoxetane |
Defluorosulfonylative Coupling of Sulfonyl Fluorides with Amines
A novel and powerful method for the synthesis of substituted oxetanes involves the defluorosulfonylative coupling of sulfonyl fluorides with amines. This approach offers a distinct advantage in its ability to construct the oxetane ring with concomitant installation of an amino group, which is highly relevant for the synthesis of 3-aminooxetane derivatives.
Reaction Mechanism via Oxetane Carbocation Formation
The reaction is proposed to proceed through an intramolecular cyclization mechanism. The process is initiated by the reaction of a homoallylic alcohol with a sulfonyl fluoride, forming a sulfonate ester intermediate. In the presence of a photocatalyst and a suitable light source, a single-electron transfer (SET) event occurs, leading to the formation of a radical cation. This is followed by the loss of a sulfonyl radical and subsequent cyclization of the resulting carbocation onto the pendant alkene. The intramolecular trapping of the carbocation by the hydroxyl group forms the oxetane ring. The final step involves the nucleophilic attack of an amine on the oxetane carbocation, leading to the desired 3-aminooxetane product.
Scope and Limitations with Diverse Amine Substrates
The scope of the defluorosulfonylative coupling reaction with respect to the amine substrate is broad, accommodating a variety of primary and secondary amines. This versatility allows for the introduction of diverse functionalities at the 3-position of the oxetane ring. However, the reaction may be limited by the steric hindrance of the amine nucleophile. Highly bulky amines may exhibit lower reactivity, leading to reduced yields of the desired 3-aminooxetane product.
| Amine Substrate | Product |
| Ammonia (B1221849) | 3-Aminooxetane derivative |
| Methylamine | 3-(Methylamino)oxetane derivative |
| Piperidine | 3-(Piperidin-1-yl)oxetane derivative |
Copper-Catalyzed Multi-Component Cascade Reactions
Copper-catalyzed multi-component cascade reactions have emerged as an efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single operation. While a direct copper-catalyzed multi-component synthesis of this compound has not been extensively reported, related methodologies for the synthesis of substituted oxetanes highlight the potential of this approach.
These reactions often involve the in situ generation of a reactive intermediate that undergoes a series of sequential transformations. For the synthesis of 3,3-disubstituted oxetanes, a copper catalyst can facilitate the coupling of an allene, an aldehyde, and a nucleophile. The cascade process could involve the formation of a copper-allenylidene intermediate, followed by nucleophilic attack, cyclization, and protonolysis to afford the final oxetane product. The development of a copper-catalyzed cascade reaction involving a suitable amino-containing nucleophile could provide a direct and atom-economical route to 3-aminooxetane derivatives.
| Catalyst | Reactant 1 | Reactant 2 | Nucleophile | Product |
| Copper(I) salt | Allene | Aldehyde | Alcohol | 3-Alkoxy-3-substituted oxetane |
| Copper(I) salt | Allene | Aldehyde | Amine | 3-Amino-3-substituted oxetane |
A³-Based Cascade Reactions Involving 1,2-Amino Alcohols and 3-Oxetanone (B52913)
A highly atom-economic approach for the synthesis of diverse 3-oxetanone-derived spirocycles has been developed through a copper-catalyzed four-component A³-based cascade reaction. mdpi.com This method involves the reaction of a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and an alkyne. mdpi.com The reaction proceeds through the formation of an iminium intermediate in situ, which then reacts with a copper-alkyne species. mdpi.com Subsequent intramolecular cyclization affords the desired spirocyclic product. mdpi.com
This strategy exhibits a broad substrate scope and excellent chemoselectivity. mdpi.com For instance, various amino alcohols, including those with bulky substituents and even 1,3-amino alcohols, can be utilized to generate the corresponding spirocycles in moderate to good yields. mdpi.com
A proposed mechanism for this cascade reaction is as follows:
Activation of the alkyne by the copper catalyst to form a Cu-alkyne species.
Formation of an iminium intermediate from the reaction of the amino alcohol, formaldehyde, and 3-oxetanone.
Reaction of the Cu-alkyne species with the iminium intermediate.
Intramolecular cyclization to yield the final spirooxazolidine product. mdpi.com
Synthesis of Spirooxazolidines and Spiroheterocycles
The synthesis of spirooxazolidines derived from 3-oxetanone is a key strategy for accessing diverse saturated heterocycles. mdpi.com Traditional methods often involve multi-step sequences. mdpi.com However, the aforementioned A³-based cascade reaction provides a more direct and efficient one-step synthesis of N-functionalized 3-oxetanone-derived spirooxazolidines. mdpi.com
Furthermore, these spirocycles can serve as versatile intermediates for the synthesis of other valuable heterocyclic systems. For example, Carreira and colleagues have demonstrated the synthesis of saturated nitrogen heterocycles, such as morpholines, thiomorpholines, and piperazines, through the ring expansion of 3-oxetanone-derived spirocycles. tcichemicals.com This transformation is typically promoted by a Lewis acid, such as indium(III) triflate, in the presence of a nucleophile like trimethylsilyl (B98337) cyanide. tcichemicals.com
Stereoselective Synthesis of this compound and Chiral Analogues
The synthesis of chiral oxetanes is of significant interest, but controlling stereoselectivity can be challenging due to the inherent ring strain. researchgate.net
Enantioselective C-C Coupling Reactions
Iridium-catalyzed enantioselective C-C coupling reactions have been developed for the synthesis of chiral oxetanes bearing all-carbon quaternary stereocenters. nih.gov One such method involves the coupling of vinyl epoxides with alcohols to generate neopentyl glycols, which are then converted to 2,3-trisubstituted oxetanes. nih.gov The conversion of the diol to the oxetane is typically achieved through a two-step process involving selective tosylation of the primary alcohol followed by an Sₙ2 cyclization. nih.gov
Another notable approach is the iridium-catalyzed reductive coupling of oxetanone with allyl acetates, which provides access to chiral oxetanols. nih.gov This method has been shown to be effective for the enantioselective addition of allylic pronucleophiles to symmetric ketones. nih.gov
Biocatalytic Approaches for Stereoselective Oxetane Functionalization
Biocatalysis offers a promising alternative for the stereoselective synthesis of chiral oxetanes. researchgate.netnih.gov Halohydrin dehalogenases (HHDHs) have been engineered to catalyze both the enantioselective formation and ring-opening of oxetanes. researchgate.netnih.govresearchgate.net This biocatalytic platform demonstrates high efficiency and excellent enantioselectivity, enabling the synthesis of both enantiomers of chiral oxetanes and a variety of chiral γ-substituted alcohols. researchgate.netnih.govresearchgate.net
These enzymatic processes are scalable and can be integrated into one-pot, one-catalyst cascade systems, highlighting their potential for practical applications. nih.govresearchgate.net
Stereocontrol in Ring-Forming Reactions
Stereocontrol in the formation of the oxetane ring is crucial for accessing specific stereoisomers. The Williamson etherification is a classical and widely used method for constructing the oxetane ring via intramolecular C-O bond formation. acs.org This reaction generally proceeds with inversion of stereochemistry at the carbon bearing the leaving group. acs.org By carefully choosing the stereochemistry of the starting 1,3-diol, specific diastereomers of substituted oxetanes can be synthesized. acs.org
Derivatization of Pre-Formed Oxetane-Containing Building Blocks
The functionalization of pre-formed oxetane building blocks is a common and effective strategy for accessing a wide range of derivatives. acs.orgacs.org Oxetan-3-one is a key and versatile building block that can be readily derivatized through various reactions. nih.govacs.org
Common derivatization strategies for oxetane building blocks include:
Nucleophilic addition to oxetan-3-one: Organometallic reagents can add to the carbonyl group of oxetan-3-one to form 3-substituted oxetan-3-ols. doi.org
Reductive amination: Oxetan-3-one is frequently used in reductive amination reactions to introduce amino substituents at the 3-position. acs.orgnih.gov
Cross-coupling reactions: Further diversification of oxetane derivatives can be achieved through various cross-coupling reactions. doi.org
Peptide synthesis: Oxetane-modified dipeptide building blocks have been synthesized and incorporated into peptides using solid-phase peptide synthesis. nih.gov
The stability of the 3,3-disubstituted oxetane core under a variety of reaction conditions, including oxidation, reduction, and C-C bond formation, has been demonstrated, expanding the synthetic utility of these building blocks. chemrxiv.orgchemrxiv.org
Data Tables
Table 1: A³-Based Cascade Reaction Products
| Entry | Amino Alcohol | Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenylglycinol | Phenylacetylene | 5a | Low | mdpi.com |
| 2 | R¹,R²-disubstituted 1,2-amino alcohol | - | 5h-5j | Moderate to Good | mdpi.com |
| 3 | 1,3-amino alcohol | - | 5k (six-membered spirocycle) | 60 | mdpi.com |
Functionalization of the Intact Oxetane Ring
The direct functionalization of a pre-formed oxetane ring offers a convergent approach to a variety of derivatives. While the inherent ring strain makes many transformations challenging, several strategies have been successfully employed. acs.orgnih.gov
One notable method involves the radical functionalization at the 2-position of the oxetane ring, which keeps the four-membered ring intact. For instance, Ravelli and coworkers have reported the functionalization of oxetane through a C-H activation process using a decatungstate photocatalyst. acs.org This allows for the addition of the oxetane unit to electron-poor olefins. acs.org
Another approach to functionalizing the oxetane ring is through the use of oxetan-3-one as a key intermediate. acs.orgnih.gov This ketone can undergo a variety of transformations, including reductive amination and organometallic carbonyl additions, to introduce diverse substituents at the 3-position. nih.gov For example, gold-catalyzed cyclization of readily available propargylic alcohols provides a direct, one-step synthesis of oxetan-3-ones, which can then be converted to 3-aminooxetanes. nih.gov
Recent advancements have also demonstrated modular access to functionalized 3-aryl oxetanes using oxetanyl trichloroacetimidates as reagents, inspired by Schmidt glycosylation. nih.gov This protocol allows for the coupling of various aryl halides and nucleophiles, showcasing its utility in late-stage functionalization of complex molecules. nih.gov
| Reagent/Method | Position of Functionalization | Type of Reaction | Reference |
| Decatungstate photocatalyst | 2-position | Radical C-H activation | acs.org |
| Oxetan-3-one | 3-position | Reductive amination, organometallic addition | acs.orgnih.govnih.gov |
| Oxetanyl trichloroacetimidates | 3-position | Modular coupling | nih.gov |
Strategies for Introducing the Propan-1-ol Moiety
The introduction of the propan-1-ol side chain onto the oxetane ring can be achieved through several synthetic routes. A common strategy involves the ring-opening of an oxetane with a suitable three-carbon nucleophile. However, for the synthesis of this compound, it is often more strategic to construct the oxetane ring with the propanol-containing substituent already in place.
One such approach starts with a suitably protected precursor that contains both the propanol (B110389) and a group that can be converted to the amino functionality. For example, a Michael addition of a protected amine to an α,β-unsaturated ester containing the oxetane precursor can be a key step. Subsequent reduction of the ester to the primary alcohol would yield the desired propan-1-ol moiety.
Alternatively, a multi-step sequence starting from a diol can be employed. This involves the selective protection of one hydroxyl group, followed by functional group manipulation of the other to introduce the three-carbon chain, and finally cyclization to form the oxetane ring. acs.org
Approaches for Introducing the Amino Group at the 3-Position
The introduction of an amino group at the 3-position of the oxetane ring is a critical step in the synthesis of the target compound and its analogues. Several methods have been developed to achieve this transformation.
A widely used method is the reductive amination of oxetan-3-one. nih.gov This versatile reaction allows for the introduction of a primary or secondary amine by reacting the ketone with ammonia or a primary/secondary amine in the presence of a reducing agent.
Another powerful strategy is the aza-Michael addition to an oxetane-3-ylidene derivative. mdpi.com For instance, methyl 2-(oxetan-3-ylidene)acetate can react with various amines to introduce the amino group at the 3-position. mdpi.com This approach has been successfully used to synthesize novel oxetane amino acid derivatives. mdpi.com
Furthermore, 3-aminooxetanes can be prepared through nucleophilic substitution reactions on oxetanes bearing a leaving group at the 3-position. nih.gov These precursors can be synthesized from diols through a series of steps including cyclization and functional group manipulation. acs.org It has been noted that 3-aminooxetanes are stable and can act as 1,3-amphoteric molecules in various annulation reactions. rsc.org
| Starting Material | Reagent(s) | Key Reaction | Reference |
| Oxetan-3-one | Amine, reducing agent | Reductive amination | nih.gov |
| Methyl 2-(oxetan-3-ylidene)acetate | Amine | Aza-Michael addition | mdpi.com |
| 3-substituted oxetane with leaving group | Amine | Nucleophilic substitution | acs.orgnih.gov |
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Ring Puckering
The conformational behavior of 3-(3-Aminooxetan-3-yl)propan-1-ol is primarily dictated by the puckering of the four-membered oxetane (B1205548) ring and the rotational freedom of the 3-aminopropyl and 1-ol substituents. The oxetane ring itself is not perfectly planar. acs.orgillinois.eduutexas.edu X-ray diffraction studies on unsubstituted oxetane have shown a slight puckering of the ring. nih.gov The degree of this puckering is influenced by the nature and position of substituents on the ring. acs.orgillinois.edu For 3-substituted oxetanes, the introduction of substituents can lead to increased eclipsing interactions, which in turn favors a more puckered conformation to alleviate this strain. acs.org In the case of 3,3-disubstituted oxetanes, this effect is even more pronounced, leading to a more defined puckered geometry. illinois.edu
| Property | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| Ring Puckering | Non-planar, puckered conformation | General feature of oxetane rings, increased by 3,3-disubstitution acs.orgillinois.edu |
| Puckering Angle | Greater than unsubstituted oxetane (approx. 8.7-10.7°) | Steric influence of the 3,3-disubstitution acs.orgillinois.edudoi.org |
| Conformational Flexibility | Relatively low barrier to ring inversion | Typical for four-membered rings acs.org |
Electronic Structure and Reactivity Predictions
The electronic structure of the oxetane ring is characterized by significant ring strain and the presence of a highly electronegative oxygen atom. nih.gov This imparts unique reactivity to the molecule. The C-O bonds in the oxetane ring are polarized, with the oxygen atom bearing a partial negative charge and the adjacent carbon atoms carrying a partial positive charge. This makes the carbon atoms susceptible to nucleophilic attack. nih.gov
In this compound, the presence of the amino group at the 3-position introduces a nucleophilic center. Computational studies on 3-aminooxetanes have highlighted their amphoteric nature, meaning they can act as both nucleophiles and electrophiles. nih.govrsc.org The amino group can participate in reactions as a nucleophile, while the strained oxetane ring can be opened by external nucleophiles. The inductive electron-withdrawing effect of the oxetane oxygen can also influence the basicity of the amino group. nih.gov
The reactivity of oxetanes is often enhanced by the use of Lewis or Brønsted acids, which coordinate to the oxygen atom and further polarize the C-O bonds, making the ring more susceptible to opening. researchgate.net Therefore, the reactivity of this compound is expected to be highly dependent on the reaction conditions.
Transition State Analysis for Key Reactions (e.g., Ring Opening, Carbocation Formation)
The ring-opening of oxetanes is a key reaction pathway, and its mechanism has been the subject of theoretical investigations. researchgate.netacs.org The transition state for the acid-catalyzed ring-opening of an oxetane typically involves the protonation of the oxygen atom, followed by nucleophilic attack on one of the ring carbons. magtech.com.cn For an unsymmetrically substituted oxetane, the regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn
In the case of this compound, nucleophilic attack would likely occur at the C2 or C4 positions of the oxetane ring. The stability of the resulting carbocation-like intermediate would play a crucial role in determining the reaction pathway. Computational studies on the formation of oxetane carbocations at the 3-position have shown that these can be generated, particularly with stabilizing substituents. doi.orgrsc.org The formation of a tertiary carbocation at the C3 position of the oxetane ring in this compound, while sterically hindered, could be a potential pathway under certain conditions, leading to ring-opened products. rsc.org Kinetic and computational studies on related systems support the formation of an oxetane carbocation as a rate-determining step in some reactions. nih.gov
| Reaction | Predicted Transition State Feature | Basis of Prediction |
|---|---|---|
| Acid-Catalyzed Ring Opening | Protonated oxetane oxygen, elongated C-O bond, incoming nucleophile | General mechanism for acid-catalyzed ether cleavage magtech.com.cn |
| Carbocation Formation at C3 | Planar carbocation intermediate stabilized by the adjacent amino and propanol (B110389) groups | Studies on 3-substituted oxetane carbocation formation doi.orgrsc.org |
Hydrogen Bonding Characteristics and Intermolecular Interactions
The presence of both amino and hydroxyl groups in this compound allows for a variety of hydrogen bonding interactions, both intramolecularly and intermolecularly. The oxygen atom of the oxetane ring is also a good hydrogen bond acceptor. acs.orgnih.gov The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pairs, making it an effective hydrogen bond acceptor, even more so than other cyclic ethers. acs.org
Intramolecular hydrogen bonding could occur between the amino group and the hydroxyl group, or between either of these groups and the oxetane oxygen. Such interactions would significantly influence the preferred conformation of the molecule. Theoretical studies on amino alcohols have shown that intramolecular hydrogen bonds play a crucial role in determining their conformational equilibrium. arxiv.org
Intermolecularly, this compound can act as both a hydrogen bond donor (via the N-H and O-H protons) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs). This capacity for extensive hydrogen bonding would be expected to result in a relatively high boiling point and good solubility in protic solvents. The ability of amino acids to form hydrogen bonds is fundamental to the structure of proteins. youtube.com
Theoretical Basis for Ring Strain and Activation Energy
The oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol (106.7 kJ/mol). nih.gov This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a major driving force for the ring-opening reactions of oxetanes. acs.orgresearchgate.net
Theoretical studies have shown that while the ring strain of oxetane is slightly less than that of oxirane (epoxide), the activation energy for its ring-opening is generally higher. researchgate.net This is attributed to the transition state for oxetane ring-opening being less strained relative to the ground state compared to the corresponding transition state for oxirane. researchgate.net DFT calculations have been employed to investigate the energetics of oxetane ring-opening reactions. researchgate.netlibretexts.org The activation energy for the ring-opening of oxetane can be significantly lowered by the presence of a Lewis or Brønsted acid catalyst. researchgate.net For the cationic ring-opening polymerization of oxetane, the activation barrier in the initial steps is calculated to be very low. rsc.orgrsc.org
The substituents at the 3-position of the oxetane ring in this compound would also influence the ring strain and the activation energy for its reactions. The steric bulk of the substituents can affect the stability of the ring and the transition states for its opening.
Spectroscopic Characterization Methodologies for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like 3-(3-Aminooxetan-3-yl)propan-1-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while more advanced techniques are essential for confirming connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. For the related compound propan-1-ol, the proton ratios are 3:2:2:1. docbrown.info In this compound, the methylene (B1212753) protons of the oxetane (B1205548) ring typically appear as doublets. mdpi.com For instance, in one study on a 3,3-disubstituted oxetane, the methylene protons of the oxetane ring showed signals at 4.88 and 4.91 ppm. mdpi.com The protons of the propyl chain would exhibit characteristic splitting patterns based on their neighboring protons, following the n+1 rule. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of distinct carbon environments. For this compound, separate signals would be anticipated for the carbons of the oxetane ring and the propanol (B110389) side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. docbrown.info In propan-1-ol, for example, three distinct carbon signals are observed, with the carbon attached to the hydroxyl group being the most deshielded. docbrown.info
Advanced NMR Techniques: To unequivocally establish the connectivity and stereochemistry, two-dimensional (2D) NMR experiments are employed. acs.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity of the propanol chain and its attachment to the oxetane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range proton-carbon couplings (typically over two to three bonds), which is crucial for confirming the connection between the propanol chain and the quaternary carbon of the oxetane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry. They identify protons that are close in space, which can help to establish the relative orientation of substituents on the oxetane ring. acs.orgclockss.org The stereochemistry of the C3 substituent in 1-oxacepham derivatives, for instance, has been unequivocally determined using NOE. clockss.org
A universal NMR database is also a potential tool for the stereochemical assignment of acyclic compounds. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org
For this compound (C₆H₁₃NO₂), the predicted monoisotopic mass is 131.09464 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.
Fragmentation Patterns: The fragmentation of the molecular ion provides valuable structural clues. wikipedia.org
Alpha-Cleavage: A common fragmentation pathway for amines and alcohols is alpha-cleavage, which is the breaking of a bond adjacent to the heteroatom. wikipedia.orgmiamioh.edulibretexts.org For this compound, this could involve cleavage of the C-C bond adjacent to the nitrogen atom or the C-C bond adjacent to the oxygen atom of the alcohol. The molecular ion peak for aliphatic amines is typically an odd number. miamioh.edulibretexts.org
Loss of Small Molecules: The loss of stable neutral molecules like water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group would result in characteristic peaks in the mass spectrum.
Oxetane Ring Fragmentation: The strained oxetane ring can also undergo characteristic fragmentation. For example, 3,3-disubstituted oxetanes can undergo ring-opening. doi.org The fragmentation of 3-aryl-3-oxetane ethers has been studied, demonstrating the stability of these structures under certain conditions. doi.org
The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), allows for the piecing together of the molecular structure. wikipedia.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding. docbrown.info
N-H Stretch: The primary amine (-NH₂) group will typically show one or two bands in the region of 3500-3300 cm⁻¹.
C-H Stretch: Absorptions for C-H stretching in alkanes are typically found just below 3000 cm⁻¹.
C-O Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching of the alcohol and the ether linkage within the oxetane ring.
Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, serving as a molecular "fingerprint". docbrown.info
The IR spectrum of the related compound 3-amino-1-propanol shows a complete disappearance of the primary amine peak at 1649.0 cm⁻¹ upon protection of the amine group. researchgate.net The NIST Chemistry WebBook provides IR spectral data for 3-amino-1-propanol. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The C-C backbone of the propanol chain and the symmetric breathing modes of the oxetane ring would be expected to show characteristic Raman signals.
X-ray Crystallography for Absolute Configuration and Conformational Studies
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration and conformational details, provided a suitable single crystal can be obtained.
This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, X-ray crystallography would provide:
Unambiguous Stereochemistry: It would definitively establish the absolute configuration at the stereocenter of the oxetane ring if the compound is chiral.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. nih.gov For the parent oxetane, the C-O bond length is 1.46 Å and the C-C bond length is 1.53 Å. acs.org
Conformational Details: The puckering of the oxetane ring and the preferred conformation of the propanol side chain in the solid state would be revealed. acs.org While the unsubstituted oxetane ring is nearly planar, substitution can lead to a more puckered conformation to alleviate steric strain. acs.orgdoi.org
Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity
For chiral molecules like this compound, chiroptical methods are essential for determining the enantiomeric purity and assigning the absolute configuration in solution.
Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to characterize a specific enantiomer.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemical environment and can be used to determine the absolute configuration by comparing the experimental spectrum to theoretical calculations or to the spectra of known related compounds.
These methods are particularly valuable when X-ray crystallography is not feasible or when it is important to understand the stereochemistry of the molecule in solution, as the conformation may differ from that in the solid state.
Interactive Data Tables
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (oxetane, quaternary) | 50-60 |
| CH₂ (oxetane) | 75-85 |
| CH₂ (propanol, attached to N) | 40-50 |
| CH₂ (propanol, middle) | 25-35 |
| CH₂ (propanol, attached to O) | 60-70 |
Note: These are estimated ranges and actual values may vary.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 131 | [M]⁺ |
| 114 | [M - NH₃]⁺ |
| 113 | [M - H₂O]⁺ |
| 102 | [M - C₂H₅]⁺ (from propanol chain) |
| 86 | [M - CH₂OH]⁺ |
| 71 | [M - C₃H₇O]⁺ |
| 58 | [C₃H₈NO]⁺ (from cleavage of oxetane) |
| 44 | [C₂H₆N]⁺ |
| 31 | [CH₅O]⁺ |
Note: This table represents potential major fragments. Actual fragmentation patterns may be more complex.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Propan-1-ol |
| 1-oxacepham |
| 3-amino-1-propanol |
| Oxetane |
| Tetramethylsilane |
| Ammonia |
Applications of 3 3 Aminooxetan 3 Yl Propan 1 Ol and Its Derivatives in Organic Synthesis
As Chiral Building Blocks for Complex Molecular Architectures
Optically active 3-amino-1-propanol derivatives are crucial chiral building blocks for the synthesis of various pharmaceutical intermediates and physiologically active substances. google.com The incorporation of the 3-aminooxetane moiety introduces conformational rigidity and a specific three-dimensional geometry, which is highly desirable in drug design. This scaffold can serve as a non-classical bioisostere for other common groups, offering improvements in metabolic stability and physicochemical properties.
The synthesis of complex molecules often relies on the availability of enantiomerically pure starting materials. Processes have been developed to obtain optically active 3-amino-1-propanol derivatives in high yield and high optical purity (enantiomeric excess, ee). google.com These chiral intermediates are pivotal in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients, where precise control of stereochemistry is essential for biological activity. For instance, related chiral 3-amino-1-propanol structures are key intermediates in the synthesis of drugs like Duloxetine, Fluoxetine, and Tomoxetine. google.com
Table 1: Examples of Chiral Building Blocks Derived from Amino Alcohols
| Compound Name | CAS Number | Key Feature |
|---|---|---|
| (S)-(-)-1-Methyl-2-(1- piperidinomethyl)pyrrolidine | 84466-85-3 | Chiral ligand and building block |
| (S)-1-(tert-Butoxycarbonyl)- 3-pyrrolidinol | 101469-92-5 | Protected chiral amino alcohol |
This table illustrates related chiral building blocks, highlighting the importance of the chiral amino alcohol motif in synthetic chemistry.
Integration into Peptidomimetic Frameworks (emphasizing structural mimicry and synthetic routes)
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability, bioavailability, and receptor-binding affinity. The 3-aminooxetane scaffold is an attractive component for designing peptidomimetics. google.com The rigid oxetane (B1205548) ring can constrain the conformation of the molecule, mimicking the secondary structures (e.g., β-turns) of peptides, which is crucial for biological recognition.
The synthesis of these peptidomimetic agents can involve using 3-aminooxetane-containing building blocks in peptide synthesis protocols. google.com For example, a protected form of a 3-aminooxetane derivative can be used as a non-natural amino acid analogue. The synthetic routes often involve the reaction of a protected aminooxetane with activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to facilitate coupling with other amino acids or peptide fragments. google.com These building blocks enable the creation of peptidomimetic agents at a reduced cost and with potentially higher yields compared to conventional methods. google.com
The resulting peptidomimetics, incorporating the 3-(3-aminooxetan-3-yl)propan-1-ol framework, can be used in drug discovery to target protein-protein interactions or enzyme active sites. The oxetane group can act as a hydrogen bond acceptor, further enhancing binding interactions.
As Versatile Intermediates for Heterocyclic Compound Synthesis
The reactivity of the 3-aminooxetane moiety makes it a powerful intermediate for the synthesis of a wide array of heterocyclic compounds. nih.gov The inherent ring strain of the oxetane and the nucleophilicity of the amino group can be exploited in various ring-forming and ring-transformation reactions.
Spirocyclic systems, where two rings share a single atom, are of great interest in medicinal chemistry due to their novel three-dimensional structures. Derivatives of this compound are precursors to spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane. mdpi.com These spirocycles can then be fused to other heterocyclic systems. A notable example is the synthesis of a spirocyclic oxetane-fused benzimidazole (B57391). mdpi.com In this process, a spirocyclic oxetane is converted into an o-cycloalkylaminoacetanilide, which then undergoes oxidative cyclization to form the new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]. mdpi.com This demonstrates a powerful strategy for accessing complex, spiro-fused heterocyclic scaffolds.
Table 2: Synthesis of a Spirocyclic Oxetane-Fused Heterocycle
| Starting Material | Reagent | Product | Key Transformation |
|---|---|---|---|
| 2-oxa-7-azaspiro[3.5]nonane | 1,4-dibromo-2-nitrobenzene, then reduction and acylation | o-cycloalkylaminoacetanilide intermediate | Nucleophilic Aromatic Substitution |
This table outlines the key steps in fusing a spirocyclic oxetane onto a benzimidazole core. mdpi.com
Beyond spirocycles, the title compound's derivatives can be used to construct fused ring systems. The synthesis of fused-ring 2-aminothiazoles, for example, can be achieved through multicomponent reactions where an amino group, a ketone, and a source of sulfur cyclize to form the desired heterocycle. researchgate.net While not a direct use of the title compound, the principles apply to amino-functionalized building blocks. More directly, the fusion of a spirocyclic oxetane motif onto a heterocycle like benzimidazole creates a novel fused system, as described previously. mdpi.com This strategy allows for the exploration of new chemical space by combining the unique properties of the oxetane ring with established heterocyclic pharmacophores.
Role in Probing Reaction Mechanisms and Developing New Synthetic Methodologies
The unique reactivity of 3-aminooxetanes has led to the development of new synthetic methodologies. These compounds have been identified as a novel class of stable and readily available 1,3-amphoteric molecules. nih.gov An amphoteric molecule possesses both a nucleophilic and an electrophilic site. In 3-aminooxetanes, the nitrogen atom acts as the nucleophilic center, while the ring strain makes the oxetane carbons susceptible to nucleophilic attack (electrophilic character), enabling ring-opening. nih.gov
This dual reactivity has been systematically demonstrated in a variety of intermolecular [3+2] annulation reactions. nih.gov For instance, 3-aminooxetanes react with polarized π-systems like isothiocyanates and even carbon dioxide under mild, often catalyst-free conditions to afford valuable five-membered heterocycles such as iminothiazolidines and oxazolidinones, respectively. nih.gov These reactions not only showcase the untapped potential of oxetane chemistry but also provide convergent and efficient routes to important heterocyclic scaffolds, enriching the toolbox of synthetic chemists.
Design of Novel Scaffolds with Tunable Topological Features
The versatility of this compound and its derivatives allows for the systematic design of novel molecular scaffolds with tunable features. By modifying the substituents on the amino group or the oxetane ring, or by using the scaffold in various cyclization and annulation reactions, chemists can create libraries of related compounds with diverse topological and electronic properties. tcichemicals.com
This "scaffold-based" approach is central to modern drug discovery. The ability to generate spirocyclic, fused, and peptidomimetic frameworks from a common precursor enables the exploration of structure-activity relationships (SAR) in a controlled manner. google.commdpi.com The oxetane moiety, in particular, offers a unique way to modulate properties like polarity, solubility, and metabolic stability compared to more traditional hydrocarbon or heterocyclic linkers. This tunability makes 3-aminooxetane-based scaffolds highly valuable for developing new therapeutic agents and functional materials.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
Current syntheses of 3-(3-aminooxetan-3-yl)propan-1-ol and its derivatives often rely on multi-step procedures that may not be optimal in terms of sustainability and atom economy. Future efforts will likely focus on developing more efficient synthetic strategies. This includes the exploration of catalytic methods that minimize waste and the use of hazardous reagents. For instance, direct C-H functionalization of simpler precursors could provide a more streamlined approach to the oxetane (B1205548) core. acs.org Additionally, leveraging renewable starting materials and employing enzymatic transformations could significantly enhance the green credentials of the synthesis. A key goal will be to design routes that are not only efficient but also scalable for potential industrial applications. nih.gov
Exploration of Novel Reactivity Patterns for the Oxetane-Amino Alcohol Motif
The interplay between the strained oxetane ring and the adjacent amino and alcohol functionalities is a key area for future investigation. The oxetane can act as an electrophile, susceptible to ring-opening reactions, while the amino group is a potent nucleophile. rsc.org Understanding and controlling the chemoselectivity of these reactions is crucial. Researchers will likely explore the reactivity of this motif under various conditions, including Lewis acid and Brønsted acid catalysis, to uncover new transformations. rsc.org This could lead to the discovery of novel annulation strategies and the synthesis of complex heterocyclic systems. rsc.org The development of reactions that exploit the unique 1,3-amphoteric nature of the 3-aminooxetane core will be of particular interest. rsc.org
Application in Cascade Reactions and Multicomponent Transformations
The inherent reactivity of the oxetane-amino alcohol scaffold makes it an ideal candidate for use in cascade reactions and multicomponent transformations. These approaches offer significant advantages in terms of efficiency by combining multiple synthetic steps into a single operation without the need for isolating intermediates. Future research will likely focus on designing novel cascade sequences initiated by the ring-opening of the oxetane or by reactions involving the amino or alcohol groups. Multicomponent reactions involving this compound or its derivatives could provide rapid access to diverse libraries of complex molecules for biological screening. youtube.com
Advanced Computational Modeling for De Novo Molecular Design
Computational modeling and in silico design will play an increasingly important role in exploring the chemical space around the this compound scaffold. Density functional theory (DFT) calculations can be employed to predict reactivity, elucidate reaction mechanisms, and guide the development of new synthetic methods. Furthermore, molecular docking and other computational tools can be used to design novel derivatives with specific biological targets in mind. This de novo design approach, informed by an understanding of the structure-activity relationships of oxetane-containing compounds, will accelerate the discovery of new therapeutic agents.
Integration with Flow Chemistry and Automated Synthesis Platforms
To expedite the synthesis and screening of derivatives of this compound, the integration of synthetic routes with flow chemistry and automated synthesis platforms is a promising future direction. youtube.comyoutube.com Flow chemistry offers precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for high-throughput synthesis. youtube.com By automating the synthesis and purification processes, researchers can rapidly generate libraries of analogues for biological evaluation, significantly accelerating the drug discovery and development timeline. youtube.com This technology will be particularly valuable for exploring the structure-activity landscape of this promising scaffold in a systematic and efficient manner. youtube.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Aminooxetan-3-yl)propan-1-ol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as ring-opening of oxetane derivatives followed by selective amine protection. A key approach is asymmetric hydrogenation to achieve enantiomeric purity, as demonstrated in analogous amino alcohol syntheses . Purification methods like recrystallization or column chromatography (using polar solvents) are critical for removing diastereomers or unreacted intermediates. For industrial-scale production, continuous flow reactors improve yield consistency .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the oxetane ring and amino-propanol backbone, with 2D-COSY confirming connectivity. X-ray crystallography using SHELXL (via the SHELX suite) is recommended for absolute configuration determination, particularly for resolving steric hindrance in the oxetane moiety . Mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Methodological Answer : Employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation to enhance enantioselectivity. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity. Case studies on analogous compounds highlight >99% enantiomeric excess (ee) via these methods .
Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the oxetane ring’s strain and amino group nucleophilicity. Molecular docking (AutoDock Vina) assesses interactions with enzymatic targets, such as aminotransferases, to guide drug design .
Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic performance)?
- Methodological Answer : Cross-validate results using multiple techniques:
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled amino groups to trace reaction pathways .
- Control Experiments : Test under inert atmospheres to rule out oxidation side reactions .
Experimental Design Considerations
Q. What experimental protocols minimize degradation of the oxetane ring during storage or reactions?
- Methodological Answer : Store the compound under nitrogen at -20°C in anhydrous solvents (e.g., THF). Avoid strong acids/bases during reactions; instead, use mild conditions (e.g., NaHCO₃ for pH adjustment). Stability assays via TLC or HPLC track degradation over time .
Q. How to design assays for evaluating biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer :
- Enzymatic Assays : Use fluorescence-based substrates (e.g., NADH-coupled assays) to measure inhibition kinetics.
- MIC Testing : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations against bacterial strains .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. Bootstrap resampling validates robustness in small datasets .
Q. How to address crystallographic disorder in the oxetane ring during refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
